N-(1H-Tetrazol-5-yl)phthalimide
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Overview
Description
N-(1H-Tetrazol-5-yl)phthalimide is a chemical compound with the molecular formula C9H5N5O2 and a molecular weight of 215.17 g/mol It is characterized by the presence of a tetrazole ring attached to a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Tetrazol-5-yl)phthalimide typically involves the reaction of phthalic anhydride with 5-aminotetrazole under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Tetrazol-5-yl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
N-(1H-Tetrazol-5-yl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1H-Tetrazol-5-yl)phthalimide involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Lacks the tetrazole ring but shares the phthalimide moiety.
5-Aminotetrazole: Contains the tetrazole ring but lacks the phthalimide moiety.
N-Substituted Phthalimides: Compounds where the phthalimide moiety is substituted with different functional groups.
Uniqueness
N-(1H-Tetrazol-5-yl)phthalimide is unique due to the presence of both the tetrazole and phthalimide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
57328-14-0 |
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Molecular Formula |
C9H5N5O2 |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C9H5N5O2/c15-7-5-3-1-2-4-6(5)8(16)14(7)9-10-12-13-11-9/h1-4H,(H,10,11,12,13) |
InChI Key |
VZAWSUSSSSJKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
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